molecular formula C12H11N3O4S B12315916 3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid

3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid

Cat. No.: B12315916
M. Wt: 293.30 g/mol
InChI Key: AYURJIQVAFAOOJ-UHFFFAOYSA-N
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Description

3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound contains a benzene ring with a carboxyl group and a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring is formed by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions. This reaction results in the formation of a thiazolidine-4-one intermediate.

    Acetylation: The thiazolidine-4-one intermediate is then acetylated using acetic anhydride or acetyl chloride to form the acetylated thiazolidine derivative.

    Coupling with Benzoic Acid: The acetylated thiazolidine derivative is then coupled with 3-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • Methyl 4-(((2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl)amino)benzoate
  • 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide

Uniqueness

3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

3-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C12H11N3O4S/c13-12-15-10(17)8(20-12)5-9(16)14-7-3-1-2-6(4-7)11(18)19/h1-4,8H,5H2,(H,14,16)(H,18,19)(H2,13,15,17)

InChI Key

AYURJIQVAFAOOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=N)S2)C(=O)O

Origin of Product

United States

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